1,3,7,8-Tetrachlorodibenzo-P-dioxin

描述

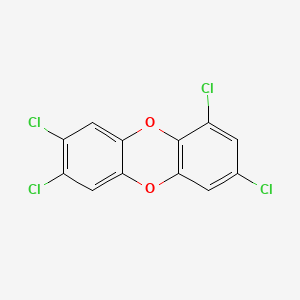

Structure

3D Structure

属性

IUPAC Name |

1,3,7,8-tetrachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O2/c13-5-1-8(16)12-11(2-5)17-9-3-6(14)7(15)4-10(9)18-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTDIAYLYJBYQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1OC3=CC(=C(C=C3O2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872030 | |

| Record name | 1,3,7,8-Tetrachlorooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50585-46-1 | |

| Record name | 1,3,7,8-Tetrachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50585-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,7,8-Tetrachlorodibenzo-4-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050585461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,7,8-Tetrachlorooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,7,8-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85WEE3RG9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Environmental Generation Pathways of 1,3,7,8 Tetrachlorodibenzo P Dioxin

Industrial By-product Formation Mechanisms

The synthesis of certain chlorinated compounds is a primary route for the formation of 1,3,7,8-TCDD as an unintended contaminant.

Historically, the production of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) was a major source of 1,3,7,8-TCDD contamination. nih.govnih.gov 2,4,5-T is synthesized from 2,4,5-trichlorophenol (B144370) (TCP), and during this process, unwanted side reactions can lead to the formation of TCDD. cdc.govresearchgate.net The condensation of two molecules of 2,4,5-TCP can directly produce 1,3,7,8-TCDD. researchgate.net Before 1965, commercial 2,4,5-T could contain up to 30 parts per million (ppm) of TCDD. nih.govnih.gov Although the use of 2,4,5-T has been largely discontinued (B1498344) in many countries, it remains a historical source of environmental contamination. nih.govwikipedia.org

The herbicide Agent Orange, a mixture of 2,4,5-T and 2,4-dichlorophenoxyacetic acid (2,4-D), was extensively used during the Vietnam War and was contaminated with varying levels of TCDD. nih.govwikipedia.org

Industrial accidents, specifically runaway reactions in chemical reactors, have led to significant releases of 1,3,7,8-TCDD. cdc.gov During the production of TCP, if the reaction temperature is not properly controlled, it can lead to an uncontrolled, or "runaway," reaction, resulting in the formation of excessive amounts of TCDD. cdc.govwikipedia.org A notable example of such an incident occurred in Seveso, Italy, in 1976, where a chemical plant explosion released a cloud containing a substantial amount of TCDD, leading to widespread contamination. wikipedia.orgwikipedia.org

Thermal and Combustion Processes

Incomplete combustion of organic materials in the presence of chlorine is a major source of 1,3,7,8-TCDD in the environment. epa.govepa.gov

Waste incineration is considered a dominant source of dioxin emissions. nih.govnih.govifrf.net The combustion of municipal, industrial, and hospital waste, which often contains chlorinated plastics (like PVC), paper, and other organic materials, can generate 1,3,7,8-TCDD. epa.govnih.govifrf.net The formation can occur through gas-phase reactions of precursors like chlorophenols or through a process known as "de novo" synthesis on the surface of fly ash particles at temperatures between 150-400°C. ifrf.net Copper in fly ash can act as a catalyst in this process. ifrf.netnih.gov

| Mechanism | Description | Key Factors | Temperature Range |

|---|---|---|---|

| Gas-Phase Precursor Formation | Homogeneous gas-phase reactions involving chlorinated precursors like chlorophenols and PCBs. ifrf.net | Presence of precursors. ifrf.net | 500-700°C ifrf.net |

| De Novo Synthesis | Heterogeneous catalytic formation on the surface of fly ash from carbon, oxygen, and chlorine. ifrf.nettandfonline.com | Presence of fly ash, unburned carbon, chlorine, oxygen, and metal catalysts (especially copper). ifrf.nettandfonline.com | 150-400°C (most active around 300°C) ifrf.net |

Pulp and Paper Bleaching Processes

The formation of 1,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) and the related compound 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) has been identified as an unintentional byproduct of pulp and paper manufacturing, specifically in processes that utilize elemental chlorine for bleaching. fas.orgnih.govnih.gov The chemical reactions between chlorine and naturally occurring organic constituents in wood pulp, such as lignin (B12514952), are the primary pathway for the creation of these compounds. fas.orgculturalheritage.org

Research has established a clear link between the use of chlorine gas as a bleaching agent and the presence of TCDD and TCDF in mill effluents, sludge, and the final paper products. fas.orgnih.govnih.gov A joint screening analysis by the U.S. Environmental Protection Agency (EPA) and the paper industry detected TCDD in seven out of nine bleached pulp samples, with concentrations reaching as high as 51 parts per trillion (ppt). fas.org TCDF was found in eight of the nine samples, with levels up to 330 ppt (B1677978). fas.org

Studies have shown that the quantity of TCDD and TCDF generated is directly related to the amount of elemental chlorine used in the bleaching sequence. nih.gov The formation of these compounds increases exponentially with the quantity of elemental chlorine applied. nih.gov

Several modifications to the bleaching process have been researched and implemented to mitigate the formation of TCDD. A key strategy is the substitution of elemental chlorine with chlorine dioxide. nih.govnih.gov Research in India demonstrated that in mills using chlorine dioxide, the concentration of 2,3,7,8-TCDD in effluent and pulp samples was significantly lower, ranging from below the detection limit of 0.05 to 0.12 ng/L, compared to mills using elemental chlorine. nih.govresearchgate.net Replacing elemental chlorine with chlorine dioxide (containing less than 0.3% elemental chlorine contamination) has been shown to eliminate the formation of 2,3,7,8-TCDD and 2,3,7,8-TCDF. nih.gov

Other process adjustments that have demonstrated a reduction in dioxin formation include:

Oxygen Delignification: Introducing an oxygen delignification step before the bleaching stages reduces the amount of lignin in the pulp, thereby decreasing the need for bleaching chemicals. princeton.edu

Chlorine Charge Application: Applying the total chlorine charge in several smaller, successive stages rather than a single large application can lower the formation of TCDD. fas.orgprinceton.edugoogle.com

Acidity Control (pH): Lowering the acidity (raising the pH) of the pulp before the chlorination stage has been found to reduce TCDD formation. fas.org

Precursor Control: Identifying and removing known precursor sources, such as certain contaminants in defoaming agents or other additives, can also prevent dioxin formation. princeton.edu

Table 1: TCDD and TCDF Levels in U.S. Bleached Kraft Pulp Mills

| Sample Type | TCDD Detection | Highest TCDD Level (ppt) | TCDF Detection | Highest TCDF Level (ppt) |

|---|---|---|---|---|

| Bleached Pulp | 7 of 9 samples | 51 | 8 of 9 samples | 330 |

Data from a joint study by the EPA and the U.S. paper industry. fas.org

Table 2: 2,3,7,8-TCDD Congener Levels in Indian Pulp and Paper Mills

| Bleaching Agent | Sample Type | 2,3,7,8-TCDD Concentration Range |

|---|---|---|

| Chlorine | Effluent | Presence detected |

| Chlorine Dioxide | Effluent & Pulp | <0.05 to 0.12 ng/L or ng/g |

Data from a study on Indian pulp and paper mills. nih.govresearchgate.net

Other Unintentional Environmental Formation

Beyond the pulp and paper industry, 1,3,7,8-TCDD is formed through various other unintentional environmental pathways, primarily involving combustion and industrial processes. nih.govepa.gov These sources release TCDD as a trace contaminant into the air, water, and soil. nih.govepa.gov

Combustion is a major source of environmental TCDD. nih.gov The incineration of municipal solid waste, sewage sludge, medical waste, and hazardous materials can lead to the formation and release of TCDD. nih.govepa.govrevize.com Similarly, the burning of fossil fuels like coal and wood, as well as uncontrolled fires such as forest fires, contribute to environmental dioxin levels. nih.govnih.govepa.govepa.gov Exhaust from automobiles that use leaded gasoline has also been identified as a source. epa.gov

Several industrial activities are significant sources of unintentional TCDD production:

Chemical Manufacturing: TCDD is a known impurity formed during the synthesis of certain chlorinated organic compounds, notably 2,4,5-trichlorophenol, which was a precursor for herbicides like 2,4,5-T and silvex. epa.govrevize.comca.gov

Metals Smelting and Refining: High-temperature processes in the metal industry, such as smelting, can generate TCDD. nih.govnih.gov

Accidental Fires: Fires involving electrical equipment, such as transformers and capacitors that contain polychlorinated biphenyls (PCBs) and chlorinated benzenes, can release TCDD. nih.govepa.gov

Once released into the environment, TCDD's low water solubility causes it to associate strongly with soil, sediments, and suspended particulate matter, which can act as long-term reservoirs. epa.gov

Molecular and Cellular Mechanisms of Action of 1,3,7,8 Tetrachlorodibenzo P Dioxin

Aryl Hydrocarbon Receptor (AhR) Pathway Activation

The biological and toxic effects of 1,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.govresearchgate.netnih.govnih.gov The AhR is a member of the basic helix-loop-helix Per/ARNT/Sim (bHLH-PAS) family of transcriptional regulators. nih.gov In its inactive state, the AhR resides in the cytoplasm as part of a multiprotein complex. nih.govresearchgate.net

Upon entering the cell, TCDD, a high-affinity ligand, binds to the PAS-B domain of the AhR. nih.govkenyon.edu This binding event triggers a conformational change in the AhR, leading to the dissociation of chaperone proteins such as heat shock protein 90 (Hsp90), p23, and XAP2 (also known as ARA9 or AIP). nih.govresearchgate.netkenyon.edu This unmasking of a nuclear localization sequence facilitates the rapid translocation of the ligand-activated AhR from the cytoplasm into the nucleus. nih.govkenyon.edupnas.orgnih.gov The binding of TCDD to the AhR is noted to be persistent and essentially irreversible, which may contribute to its sustained toxic effects. osti.gov

Once inside the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT), another bHLH-PAS protein. nih.govnih.govkenyon.edu This AhR-ARNT heterodimer is the transcriptionally active form of the receptor complex. nih.gov The complex then binds to specific DNA sequences known as dioxin response elements (DREs) or xenobiotic responsive elements (XREs), which are located in the promoter regions of target genes. nih.govkenyon.edumdpi.com The core consensus sequence for DREs is 5ʹ-TNGCGTG-3ʹ. nih.gov The binding of the AhR-ARNT complex to DREs is a critical step for the subsequent modulation of gene expression. nih.govnih.gov Molecular dynamics simulations suggest that TCDD binding stabilizes the AhR:ARNT dimer and enhances its interaction with DNA. nih.gov

The binding of the AhR-ARNT complex to DREs initiates the transcription of a battery of target genes. nih.govkenyon.edu Among the most well-characterized and highly induced genes are those encoding for cytochrome P450 (CYP) enzymes, particularly from the CYP1 family. kenyon.edunih.gov This includes CYP1A1, CYP1A2, and CYP1B1. nih.govmdpi.com The induction of these enzymes is a hallmark of AhR activation by TCDD. nih.gov For instance, studies in human hepatoma cells have shown a significant increase in CYP1A1 and CYP1B1 mRNA expression following TCDD exposure. mdpi.com While the induction of CYP1A1 has been linked to the metabolic activation of certain procarcinogens, some research in zebrafish suggests that the developmental toxicity of TCDD can occur independently of CYP1A induction, indicating the involvement of other downstream targets. wikipedia.orgresearchgate.net

TCDD-Induced Fold Increase in Cytochrome P450 Gene Expression in KGN Cells

| Gene | Acute Exposure (3h) Fold Increase | Chronic Exposure (72h) Fold Increase |

|---|---|---|

| CYP1A1 | 11 | 7 |

| CYP1B1 | ~4 | 7 |

The AhR signaling pathway is subject to negative feedback regulation by the AhR repressor (AhRR). nih.govwikipedia.org The gene for AhRR itself contains a DRE in its promoter and is induced by AhR activation. nih.govnih.gov AhRR is a protein that strongly resembles the N-terminal half of the AhR but lacks the C-terminal ligand-binding domain. nih.gov It functions by competing with the AhR for dimerization with ARNT and for binding to DREs, thereby inhibiting the transcriptional activity of the AhR. nih.gov This feedback loop helps to attenuate the response to AhR ligands like TCDD. wikipedia.org Overexpression of AhRR has been shown to reduce the inflammatory and toxic responses to TCDD in transgenic mice. nih.gov

Impact of AhRR on TCDD-Induced Gene Expression

| Condition | Effect on CYP1A1 and CYP1B1 mRNA levels |

|---|---|

| AhRR Knockdown | Restored AHR-dependent regulation of CYP1A1 mRNA levels. nih.gov |

| AhRR Knockout (AHRR-/- MEFs) | Significantly greater constitutive and TCDD-induced CYP1A1 and CYP1B1 mRNA levels compared to wildtype cells. nih.gov |

AhR-Independent Mechanisms

While the AhR pathway is the primary mediator of TCDD's effects, there is evidence suggesting the existence of AhR-independent mechanisms. nih.govnih.gov Some studies indicate that TCDD can influence cellular processes without the direct involvement of the canonical AhR/ARNT/DRE signaling cascade. mdpi.com

TCDD-activated AhR signaling can engage in crosstalk with other critical cellular signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov Research has shown that TCDD treatment can lead to a sustained increase in the DNA binding activity of NF-κB in mouse hepatoma cells. nih.gov This activation appears to be dependent on the AhR and CYP1A1. nih.gov The interaction between the AhR and NF-κB pathways can be complex; for instance, activated RelA (a component of NF-κB) can bind to the ligand-activated AhR, potentially forming transcriptionally inactive complexes that could suppress the classical activation pathways of both NF-κB and AhR. nih.gov This crosstalk adds another layer of complexity to the molecular mechanisms underlying TCDD's diverse biological effects. nih.govnih.gov

MicroRNA Modulation

TCDD exposure can significantly alter the expression of microRNAs (miRNAs), which are small non-coding RNA molecules that play a crucial role in regulating gene expression. nih.gov Studies have identified numerous miRNAs that are either upregulated or downregulated following TCDD exposure in various cell types and organisms. nih.govosti.gov

In human granulosa cells, acute and chronic exposure to TCDD resulted in the differential expression of 109 small non-coding RNAs. mdpi.com Pathway analysis of these altered miRNAs predicted a downregulation of genes associated with cellular development, growth, and proliferation, and an upregulation of those linked to cancer promotion in subsequent cell generations. mdpi.com For example, miR-1231, a tumor suppressor miRNA, was upregulated after acute TCDD exposure, which is predicted to downregulate genes involved in cell development and survival. mdpi.com

In fetal thymocytes of mice exposed to TCDD in utero, 78 miRNAs were found to be altered by more than 1.5-fold. nih.gov Several of these downregulated miRNAs, such as miR-27a, -28, -29, -182, -203, and -290, have sequences that are highly complementary to the 3'-UTR region of the AhR gene, suggesting a potential regulatory role in AhR expression. nih.gov Furthermore, TCDD-mediated changes in miRNA expression have been shown to be heritable across generations. nih.gov In a multigenerational study in mice, 160 miRNAs were found to be similarly dysregulated across three generations (F0, F1, and F2) in the thymus following gestational TCDD exposure. nih.gov

Table 1: Examples of TCDD-Modulated MicroRNAs and Their Potential Roles

| MicroRNA | Change in Expression | Potential Role | Cell/Tissue Type |

| miR-1231 | Upregulated | Tumor suppression, inhibition of cell proliferation | Human granulosa cells |

| miR-27a | Downregulated | Regulation of AhR expression, tumorigenesis | Fetal thymocytes, Human granulosa cells |

| miR-203 | Upregulated | Regulation of signaling pathways | Mouse thymus |

| miR-451 | Altered | Hematopoiesis | Zebrafish embryos |

| miR-23a/b | Altered | Hematopoiesis | Zebrafish embryos |

| miR-24 | Altered | Hematopoiesis, cell proliferation | Zebrafish embryos, Human granulosa cells |

| miR-27e | Altered | Hematopoiesis | Zebrafish embryos |

Cellular and Biochemical Responses (Excluding Adverse Effects)

TCDD elicits a wide range of cellular and biochemical responses that are not immediately classified as adverse effects. These responses often involve the modulation of fundamental cellular processes.

Modulation of Cellular Differentiation and Proliferation Pathways

TCDD has been shown to influence cellular differentiation and proliferation in various cell types. In some instances, TCDD can inhibit cell proliferation. For example, in the human ovarian cancer cell line OVCAR-3, TCDD dose-dependently suppressed proliferation, with an estimated IC50 of 4.6 nM. nih.gov This anti-proliferative effect was found to be mediated through the AhR signaling pathway. nih.gov Similarly, in SK-N-SH human neuronal cells, TCDD inhibited cell proliferation by inducing a G1 cell cycle arrest. nih.gov This was associated with an enhanced expression of the cell cycle inhibitor p27 and hypophosphorylation of the retinoblastoma protein (pRb). nih.gov

Conversely, TCDD can also stimulate differentiation. In the XB mouse teratoma cell line, TCDD induces differentiation into stratified squamous epithelium. nih.gov In the context of the immune system, TCDD-activated dendritic cells have been shown to promote the differentiation of Th1 and Th17 cells in patients with primary biliary cholangitis. scienceopen.com However, in other contexts, TCDD can impair differentiation. For instance, TCDD-treated human embryonic stem cells showed impaired differentiation potential towards the pancreatic lineage. researchgate.net

Influence on Stress Response Mechanisms

TCDD is known to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive intermediates. nih.gov This response is mediated, at least in part, through the AhR complex. nih.gov Evidence for TCDD-induced oxidative stress includes increased lipid peroxidation, DNA damage, and the production of superoxide (B77818) anions by macrophages. nih.govnih.gov

Metabolic Pathway Alterations (e.g., Vitamin A Metabolism)

TCDD can significantly alter various metabolic pathways, with a notable impact on vitamin A (retinoid) metabolism. psu.edu Retinoids are essential for numerous physiological processes, including development, vision, and tissue maintenance. nih.gov TCDD exposure has been shown to affect the tissue levels of retinoic acid. psu.edu In rats, TCDD increased the expression of lecithin:retinol acyltransferase (LRAT) mRNA in the kidney, an enzyme involved in retinoid storage. psu.edu This suggests a tissue-specific regulation of LRAT by TCDD. psu.edu Furthermore, TCDD can disrupt the metabolism of polyunsaturated fatty acids and eicosanoid biosynthesis. sigmaaldrich.cn

Hormone Synthesis Modulation (e.g., Estradiol)

TCDD is known to interfere with hormone synthesis, particularly the production of steroid hormones like estradiol (B170435). frontiersin.orgnih.gov In isolated mouse antral follicles, TCDD exposure led to decreased levels of progesterone, androstenedione, and estradiol. frontiersin.org This effect appears to occur prior to the formation of pregnenolone, a key precursor in steroid hormone synthesis. nih.gov The disruption of estradiol synthesis by TCDD can have significant implications for reproductive health, as estradiol plays a crucial role in the female reproductive system. frontiersin.orgnih.gov Studies in MCF-7 breast cancer cells have shown that TCDD induces the activity of enzymes involved in estrogen metabolism, such as 17β-estradiol hydroxylases. memphis.edu

Table 2: Summary of Cellular and Biochemical Responses to TCDD

| Response Category | Specific Effect | Model System |

| Cellular Differentiation & Proliferation | Inhibition of proliferation (G1 arrest) | Human neuronal cells (SK-N-SH), Human ovarian cancer cells (OVCAR-3) |

| Induction of differentiation | Mouse teratoma cells (XB) | |

| Promotion of T-cell differentiation (Th1, Th17) | Human dendritic and T-cells | |

| Impaired pancreatic lineage differentiation | Human embryonic stem cells | |

| Stress Response | Induction of oxidative stress | Rodents |

| Metabolic Alterations | Altered vitamin A metabolism (increased LRAT in kidney) | Rats |

| Disrupted polyunsaturated fatty acid metabolism | Rats | |

| Hormone Synthesis | Decreased estradiol synthesis | Mouse antral follicles |

| Induced estrogen metabolism | Human breast cancer cells (MCF-7) |

Advanced Analytical Methodologies for Environmental Monitoring of 1,3,7,8 Tetrachlorodibenzo P Dioxin

Sample Collection and Preparation for Diverse Matrices

The initial and one of the most critical steps in the analytical process is the collection of a representative sample. The methodology for sample collection and preparation varies significantly depending on the environmental matrix being investigated.

Stack Gases: For stationary sources such as incinerators, U.S. EPA Method 23/23A is a standard protocol for sampling polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), including 1,3,7,8-TCDD. epa.govenvironment.govt.nz This method involves isokinetically withdrawing a sample of the stack gas and collecting gaseous and particulate-bound PCDD/Fs in a multicomponent sampling train. mpcb.gov.in The train typically consists of a heated filter to capture particulate matter, followed by a condenser and a sorbent trap (commonly XAD-2® resin) to capture the gaseous fraction. epa.gov

Ambient Air: U.S. EPA Method TO-9A is employed for the determination of PCDD/Fs in ambient air. epa.gov This method utilizes a high-volume sampler to draw a large volume of air (typically 325 to 400 cubic meters over a 24-hour period) through a filter and a polyurethane foam (PUF) plug or other suitable sorbent to collect both particulate-bound and vapor-phase compounds. epa.govenvironment.govt.nz This allows for the quantification of concentrations as low as 0.2 picograms per cubic meter (pg/m³). epa.gov

The analysis of 1,3,7,8-TCDD in aqueous matrices is challenging due to its low solubility and the large sample volumes required to achieve necessary detection limits.

Grab Sampling: U.S. EPA Method 613 is applicable for the determination of 2,3,7,8-TCDD in municipal and industrial discharges. epa.govepa.gov This method typically involves the collection of a 1-liter grab sample in an amber glass bottle. nemi.gov To preserve the sample, it is often treated with a dechlorinating agent if residual chlorine is present and stored at 4°C. nemi.gov For broader analysis of tetra- through octa-chlorinated dioxins and furans, U.S. EPA Method 1613B is utilized, which may require larger sample volumes. epa.gov Due to the low concentrations often found in water, large volume sampling (400-1,000 L) with on-site pre-concentration systems may be necessary. nih.gov

Passive Sampling: Passive sampling techniques offer an alternative to traditional grab sampling, providing a time-integrated concentration of contaminants. The ceramic toximeter is one such device used for monitoring dioxin-contaminated surface and ground waters. researchgate.netnih.gov It consists of a cylinder that acts as a diffusion barrier, containing a trapping material like activated carbon. researchgate.netnih.gov

The analysis of soil and sediment for 1,3,7,8-TCDD is crucial for assessing land contamination. U.S. EPA Method 4425 can be used to measure solvent extracts of soils and sediments for total planar organic compounds, including PCDDs. epa.gov Samples are typically collected from the surface or at various depths, homogenized, and a subsample is taken for analysis. It is important to remove any large debris and to air-dry or freeze-dry the sample prior to extraction.

| U.S. EPA Method | Matrix | Description |

| 4425 | Soil/Sediment | Measures total planar organic compounds in solvent extracts using a reporter gene in human tissue culture. epa.gov |

| 4430 | Soil/Sediment | Screens extracts for total PCDDs and PCDFs using an aryl hydrocarbon receptor (AhR)-based polymerase chain reaction (PCR) assay. epa.gov |

Due to the lipophilic nature of 1,3,7,8-TCDD, it bioaccumulates in the fatty tissues of organisms. The analysis of biota is essential for understanding the transfer of this compound through the food chain. Sample preparation for biota, such as fish tissue, involves homogenizing the tissue. epa.gov For predatory or game fish, skin-on fillets are often used, while bottom-dwelling species may be analyzed as whole fish composites. epa.gov The homogenized sample is then subjected to extraction and cleanup procedures to isolate the target analytes from the complex biological matrix. nih.govwindows.net

Extraction and Cleanup Procedures

Following sample collection, a multi-step process of extraction and cleanup is required to isolate 1,3,7,8-TCDD from the sample matrix and remove interfering compounds. nih.gov This is a critical stage as the presence of other organic compounds can significantly interfere with the final analysis. epa.gov

Solvent extraction is a fundamental step in isolating 1,3,7,8-TCDD from the sample matrix. The choice of solvent and extraction technique depends on the sample type.

Soxhlet Extraction: This is a traditional and widely used method for solid samples like soil, sediment, and biota. The sample is placed in a thimble and continuously extracted with a suitable solvent (e.g., toluene, hexane, or a mixture) for an extended period, often 16 hours or more. epa.govnih.gov

Accelerated Solvent Extraction (ASE): This technique, also known as pressurized fluid extraction, uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process compared to Soxhlet extraction. thermofisher.comresearchgate.net It is an accepted technique in U.S. EPA Method 3545 for various organic compounds, including dioxins. thermofisher.com

Liquid-Liquid Extraction (LLE): For aqueous samples, LLE is commonly employed. The water sample is mixed with an immiscible organic solvent, such as methylene (B1212753) chloride or hexane. epa.govnemi.gov The 1,3,7,8-TCDD partitions into the organic solvent, which is then separated from the aqueous phase. epa.govnemi.gov

The following table summarizes common solvent extraction techniques for different matrices:

| Extraction Technique | Matrix | Typical Solvents | Key Features |

| Soxhlet Extraction | Soil, Sediment, Biota, Air (filters/sorbents) | Toluene, Hexane, Acetone/Toluene | Continuous extraction, well-established, time-consuming. epa.govnih.govdioxin20xx.org |

| Accelerated Solvent Extraction (ASE) | Soil, Sediment, Biota | Dichloromethane, Hexane, Acetone | Faster than Soxhlet, uses less solvent, automated. thermofisher.comresearchgate.net |

| Liquid-Liquid Extraction (LLE) | Water | Methylene Chloride, Hexane | Standard method for aqueous samples, manual or automated. epa.govnemi.govscielo.br |

After the initial extraction, the resulting extract is often concentrated and subjected to a series of cleanup steps. These may include acid-base washing and various forms of column chromatography (e.g., silica (B1680970) gel, alumina (B75360), florisil, and activated carbon) to remove co-extracted interfering substances before instrumental analysis. dioxin20xx.orgwell-labs.comepa.gov

Multi-column Chromatography Cleanup (Silica Gel, Alumina, Activated Carbon)

The accurate determination of 1,3,7,8-Tetrachlorodibenzo-p-dioxin (1,3,7,8-TCDD) in environmental samples necessitates rigorous cleanup procedures to remove interfering compounds. nih.gov Multi-column chromatography, employing a sequence of adsorbents with different selectivities, is a cornerstone of this process. researchgate.net Commonly used materials include silica gel, alumina, and activated carbon, often arranged in a multi-layered column. researchgate.netosti.gov

The initial stage frequently involves a multi-layered silica gel column which may contain layers of activated silica, sulfuric acid-modified silica, and sodium hydroxide-modified silica. researchgate.net This step is effective in removing a broad range of non-polar and polar interferences. Following the silica gel cleanup, the sample extract is often passed through an alumina column. Basic alumina, in particular, can be used to fractionate and trap target compounds. uliege.be The final and most selective cleanup step typically utilizes activated carbon. Carbon-based columns are highly effective at isolating planar molecules like 1,3,7,8-TCDD from non-planar compounds such as polychlorinated biphenyls (PCBs). osti.govuliege.be The planar dioxins are strongly adsorbed onto the carbon and can be selectively eluted, often in a reverse-flow direction using a solvent like toluene, which provides a highly purified fraction for analysis. j2scientific.com

This multi-step approach is essential because environmental samples are complex matrices, and achieving the required low detection limits for 1,3,7,8-TCDD would be impossible without removing the bulk of co-extracted organic chemicals. nih.govwaters.com Automation of these complex cleanup procedures has been developed to improve throughput and reproducibility. j2scientific.comresearchgate.net

Table 1: Sorbent Functions in Multi-column Cleanup for 1,3,7,8-TCDD Analysis

| Sorbent Material | Primary Function | Common Elution/Separation Principle | Reference |

|---|---|---|---|

| Silica Gel (often multi-layered with acid/base modifications) | Removes bulk organic interferences, fats, and polar compounds. | Separates compounds based on polarity. Acidic silica removes basic compounds, while basic silica removes acidic compounds. | researchgate.netosti.gov |

| Alumina | Further cleanup and fractionation. Can separate PCBs from dioxins. | Separates compounds based on polarity and specific interactions. Can trap planar compounds. | osti.govuliege.be |

| Activated Carbon | Highly selective retention of planar molecules like 1,3,7,8-TCDD. | Strong adsorption of planar aromatic hydrocarbons. Non-planar compounds pass through, while planar compounds are retained and later eluted with a strong aromatic solvent (e.g., toluene) in a backflush. | uliege.bej2scientific.com |

Isotope Dilution Methods

Isotope dilution is a highly accurate quantification technique integral to the analysis of 1,3,7,8-TCDD, particularly when coupled with mass spectrometry. well-labs.com The principle of this method involves "spiking" the sample with a known amount of a stable, isotopically labeled analog of the target analyte before any extraction or cleanup steps. well-labs.com For 1,3,7,8-TCDD, a common internal standard is ¹³C₁₂-labeled 2,3,7,8-TCDD. waters.com

Because the labeled standard is chemically identical to the native (unlabeled) 1,3,7,8-TCDD, it behaves identically throughout the entire analytical procedure, including extraction, multi-column cleanup, and concentration. well-labs.com Any loss of the native analyte during sample preparation will be matched by a proportional loss of the labeled internal standard.

During the final analysis by mass spectrometry, the instrument distinguishes between the native and the labeled compounds based on their mass difference. The concentration of the native 1,3,7,8-TCDD in the original sample is then calculated based on the ratio of the instrumental response of the native analyte to that of the labeled standard. well-labs.com This approach effectively corrects for analyte losses during the complex sample preparation process, leading to highly accurate and precise quantification. U.S. EPA Method 1613B, a widely recognized standard for dioxin analysis, is based on the principle of isotope dilution coupled with high-resolution mass spectrometry. well-labs.comgcms.cz Additionally, a ³⁷Cl₄-labeled 2,3,7,8-TCDD can be added to the extract after extraction but before cleanup to measure the efficiency of the cleanup process itself. gcms.cz

High-Resolution Detection and Quantification

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)

For decades, the gold standard for the definitive identification and quantification of 1,3,7,8-TCDD has been High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS). waters.comwaters.com This technique offers unparalleled sensitivity and selectivity, which are critical due to the extremely low concentrations at which 1,3,7,8-TCDD is found in the environment and its high toxicity. nih.govwaters.com

High-Resolution Gas Chromatography (HRGC) provides the necessary separation power to resolve the highly toxic 2,3,7,8-substituted TCDD isomer from other, less toxic TCDD isomers that may be present in a sample. nih.govnih.gov This chromatographic separation is vital for accurate risk assessment.

High-Resolution Mass Spectrometry (HRMS) provides the high selectivity needed to differentiate the target analyte from co-eluting matrix interferences. nih.gov HRMS instruments, typically magnetic sector mass spectrometers, operate at high resolving power (≥10,000), allowing for the measurement of masses with high accuracy (to the 4th decimal place). waters.com This capability enables the specific detection of the 1,3,7,8-TCDD molecule based on its exact mass, effectively filtering out background noise from other compounds with the same nominal mass but different elemental compositions. waters.com The combination of HRGC and HRMS, used with isotope dilution, is the basis for regulatory methods like U.S. EPA Method 1613. waters.comresearchgate.netwell-labs.com

Immunoanalytical Techniques (e.g., ELISA, Ah-I)

Immunoanalytical techniques offer rapid, simple, and cost-effective screening alternatives to conventional chromatographic methods for the analysis of 1,3,7,8-TCDD and related compounds. nih.govepa.gov These methods are based on the specific binding interaction between an antibody and the target analyte.

Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoanalytical format. nih.gov In a competitive ELISA, a microplate is coated with antibodies specific to dioxin-like compounds. The sample extract is added to the wells along with a known quantity of an enzyme-labeled dioxin analog. The 1,3,7,8-TCDD in the sample competes with the enzyme-labeled analog for the limited number of antibody binding sites. After washing, a substrate is added that reacts with the bound enzyme to produce a color change. A higher concentration of 1,3,7,8-TCDD in the sample results in less binding of the enzyme-labeled analog and, therefore, a weaker color signal. nih.gov The result is a semi-quantitative measure of the total dioxin-like compounds in the sample. epa.gov

Aryl Hydrocarbon Immunoassay (Ah-I) is another technique that leverages the biological mechanism of dioxin toxicity. nih.gov This assay measures the ability of compounds in a sample to bind to and activate the Aryl hydrocarbon receptor (AhR). woongbee.com In the assay, the sample extract is incubated with a mixture containing the AhR. Activated AhR complexes are then captured on a plate and detected using an antibody-based system, often producing a colorimetric signal. The intensity of the signal is proportional to the amount of AhR-activating compounds, like 1,3,7,8-TCDD, in the sample. nih.govwoongbee.com

Bioanalytical Methods (e.g., CALUX, AhR-based PCR assay)

Bioanalytical methods are screening tools that measure a biological response to the presence of 1,3,7,8-TCDD and other compounds that act through the AhR. These methods provide an integrated measure of the total toxic potential of a sample.

Chemically Activated Luciferase Expression (CALUX) is the most widely used bioassay for dioxin-like compounds. dioxins.comnih.gov The assay uses genetically modified cell lines (e.g., from mouse or human hepatoma cells) that contain a luciferase reporter gene under the control of dioxin-responsive elements (DREs). dioxins.comoup.com When 1,3,7,8-TCDD or other AhR agonists are added to the cells, they bind to the AhR, which then activates the DREs and induces the expression of the luciferase enzyme. The amount of light produced by the luciferase reaction is measured and is proportional to the concentration of AhR-activating compounds in the sample. dioxins.com The CALUX bioassay has been validated and approved by the U.S. EPA (Method 4435) for screening environmental samples. nih.govnih.gov

AhR-based Polymerase Chain Reaction (PCR) assay is a more recent development that offers a sensitive, cell-free method for detecting AhR agonists. oup.com One such method, the Exonuclease Protection Mediated PCR (EPM-PCR) bioassay, measures the ability of a chemical to activate AhR DNA binding in vitro. In the presence of an AhR ligand like 1,3,7,8-TCDD, the activated AhR-protein complex binds to a DRE-containing DNA probe, protecting it from digestion by an exonuclease. The amount of protected DNA is then amplified and quantified using PCR, providing a highly sensitive measure of the presence of AhR agonists. oup.com

Table 3: Summary of Compound Names

| Abbreviation | Full Chemical Name |

|---|---|

| 1,3,7,8-TCDD | This compound |

| TCDD | Tetrachlorodibenzo-p-dioxin |

| PCBs | Polychlorinated biphenyls |

| TMDD | 2,3,7-trichloro-8-methyl-dibenzo-p-dioxin |

Data Analysis and Quality Control in Environmental Monitoring

Effective environmental monitoring of 1,3,7,8-TCDD and other dioxin-like compounds hinges on meticulous data analysis and the implementation of comprehensive quality control procedures. These elements are critical for generating defensible data that can be used for regulatory purposes, risk assessment, and understanding the environmental fate and transport of these persistent organic pollutants.

Polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) are families of halogenated aromatic hydrocarbons comprising 210 individual compounds, known as congeners. oaes.cc Of these, 17 congeners with chlorine atoms at the 2, 3, 7, and 8 positions are of particular toxicological concern due to their persistence and ability to bioaccumulate. oaes.cc Congener-specific analysis, which involves the separation, identification, and quantification of these individual compounds, is fundamental to understanding the potential toxicity of a sample.

The most powerful analytical technique for congener-specific analysis is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). This method provides the necessary selectivity and sensitivity to differentiate and measure the 2,3,7,8-substituted congeners, even in complex environmental matrices.

Different emission sources, such as industrial processes, combustion, and chemical manufacturing, release unique mixtures of PCDD/F congeners, creating a characteristic "fingerprint" or profile. By examining the relative abundance of each congener in an environmental sample, it is possible to trace the contamination back to its source. For instance, the congener profile of emissions from municipal solid waste incinerators is often dominated by specific PCDFs, while contamination from the historical use of the herbicide 2,4,5-T is characterized by a high proportion of 1,3,7,8-TCDD.

Table 1: Representative Congener Profile from a Municipal Solid Waste Incinerator (MSWI)

| Congener | Concentration (pg/g) | TEF (WHO 2005) | TEQ (pg/g) |

|---|---|---|---|

| 2,3,7,8-TCDD | 5.2 | 1 | 5.2 |

| 1,2,3,7,8-PeCDD | 15.8 | 1 | 15.8 |

| 1,2,3,4,7,8-HxCDD | 25.1 | 0.1 | 2.51 |

| 1,2,3,6,7,8-HxCDD | 40.3 | 0.1 | 4.03 |

| 1,2,3,7,8,9-HxCDD | 33.7 | 0.1 | 3.37 |

| 1,2,3,4,6,7,8-HpCDD | 250.6 | 0.01 | 2.51 |

| OCDD | 1500.2 | 0.0003 | 0.45 |

| 2,3,7,8-TCDF | 20.5 | 0.1 | 2.05 |

| 1,2,3,7,8-PeCDF | 45.2 | 0.03 | 1.36 |

| 2,3,4,7,8-PeCDF | 80.1 | 0.3 | 24.03 |

| 1,2,3,4,7,8-HxCDF | 75.4 | 0.1 | 7.54 |

| 1,2,3,6,7,8-HxCDF | 60.9 | 0.1 | 6.09 |

| 1,2,3,7,8,9-HxCDF | 10.2 | 0.1 | 1.02 |

| 2,3,4,6,7,8-HxCDF | 95.3 | 0.1 | 9.53 |

| 1,2,3,4,6,7,8-HpCDF | 350.8 | 0.01 | 3.51 |

| 1,2,3,4,7,8,9-HpCDF | 40.1 | 0.01 | 0.4 |

| OCDF | 800.5 | 0.0003 | 0.24 |

This table presents hypothetical but representative data for illustrative purposes.

Identifying the sources of 1,3,7,8-TCDD and other dioxins in the environment is a critical step in mitigating their release and impact. Statistical methods play a crucial role in source apportionment by analyzing the complex datasets generated from congener-specific analysis. These receptor modeling techniques aim to identify the number of sources contributing to the contamination at a specific location and to quantify their relative contributions.

Principal Component Analysis (PCA) is a widely used exploratory tool in the analysis of PCDD/F congener data. PCA reduces the dimensionality of the data by transforming the original set of correlated congener concentrations into a smaller set of uncorrelated variables known as principal components. By plotting the samples in the space of the first few principal components, it is often possible to visualize clusters of samples with similar congener profiles, suggesting a common origin.

Polytopic Vector Analysis (PVA) is a more advanced receptor model that can un-mix complex environmental mixtures into their contributing source profiles (end-members) and estimate the contribution of each source to every sample. PVA is particularly useful in situations where the source profiles themselves are not well-characterized.

Chemical Mass Balance (CMB) is another receptor model that is effective when the congener profiles of the potential sources in a given area are known. The CMB model uses a least-squares fitting procedure to determine the combination of source profiles that best reproduces the congener profile observed in an environmental sample. This provides a quantitative estimate of the contribution of each source to the measured dioxin concentrations.

These statistical approaches, often used in combination, provide a powerful weight-of-evidence for identifying and apportioning sources of dioxin contamination, which is essential for effective environmental management and remediation strategies.

Given the toxicity of 1,3,7,8-TCDD and the low concentrations at which it is typically found, stringent Quality Assurance/Quality Control (QA/QC) protocols are imperative to ensure the reliability and defensibility of analytical data. Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), have established detailed methods with embedded QA/QC requirements.

A cornerstone of QA/QC in dioxin analysis is the use of isotopically labeled internal standards . nih.gov These are synthetic versions of the target congeners in which some of the carbon-12 atoms are replaced with carbon-13. A known amount of these labeled standards is added to each sample at the beginning of the analytical process. Because the labeled standards have nearly identical chemical and physical properties to their native counterparts, they experience the same losses during extraction and cleanup. By measuring the recovery of the labeled standards, analysts can correct the final concentration of the native congeners for any losses, thereby improving the accuracy of the measurement.

Certified Reference Materials (CRMs) are another critical component of QA/QC. aaqr.orgstefanomontanari.netresearchgate.net These are materials, such as soil, sediment, or animal tissue, that have been carefully analyzed and certified to contain known concentrations of PCDD/Fs. aaqr.orgresearchgate.net Laboratories analyze CRMs alongside environmental samples to verify the accuracy of their analytical methods and to demonstrate their proficiency.

Routine QA/QC procedures also include the analysis of:

Method Blanks: A sample of a clean matrix (e.g., purified sand or water) that is processed and analyzed in the same manner as the environmental samples. Method blanks are used to check for contamination introduced during the analytical process.

Laboratory Control Spikes: A clean matrix spiked with a known amount of the target analytes. These are used to monitor the performance of the entire analytical method.

Matrix Spike/Matrix Spike Duplicates: An environmental sample is split into two, and one portion is spiked with a known amount of the target analytes. This is used to assess the effect of the sample matrix on the analytical method's performance.

Adherence to these rigorous QA/QC protocols, often as part of a formal quality assurance program, is essential for any laboratory conducting environmental monitoring of 1,3,7,8-TCDD. These measures ensure that the data generated are of known and documented quality, suitable for making informed decisions regarding environmental protection and public health.

Environmental Remediation and Management Strategies for 1,3,7,8 Tetrachlorodibenzo P Dioxin Contamination

Physical and Chemical Treatment Technologies

A variety of physical and chemical technologies have been developed and applied to remediate environments contaminated with 1,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD). These methods aim to either destroy the TCDD molecule or sequester it to prevent its interaction with biological systems. The selection of a specific technology often depends on the nature of the contaminated matrix (soil, sediment, or water), the concentration of the contaminant, and site-specific conditions.

Thermal Treatment (Incineration)

Thermal treatment, particularly high-temperature incineration, is a well-established and effective technology for the destruction of TCDD and other dioxins. frtr.gov This process utilizes high temperatures, typically ranging from 870 to 1,200°C (1,600 to 2,200°F), to break down the chemical structure of TCDD into less toxic compounds like carbon dioxide, water, and hydrogen chloride. frtr.govtandfonline.comnih.gov The U.S. Environmental Protection Agency (EPA) has considered incineration a preferred technology for treating dioxin-containing materials, requiring a destruction and removal efficiency (DRE) of 99.9999% for RCRA-listed dioxin wastes. researchgate.netepa.gov

The effectiveness of incineration is dependent on three key factors: temperature, residence time, and turbulence. dcceew.gov.au Sufficiently high temperatures are required to ensure the complete breakdown of the stable TCDD molecule. tandfonline.com Adequate residence time, the duration the waste is held at the target temperature, is crucial for the destruction reactions to complete. frtr.gov Turbulence ensures proper mixing of the waste with oxygen, which is essential for the combustion process. dcceew.gov.au Modern incinerators with efficient combustion and advanced air pollution control systems, such as rapid gas cooling and activated carbon injection, can effectively destroy TCDD while minimizing the formation and release of new dioxin compounds. dcceew.gov.aunih.gov

A pilot-scale thermal treatment study on dioxin-contaminated soil demonstrated significant removal efficiencies at different temperatures. Treatment at 325°C for seven days reduced the TCDD toxicity equivalent (TEQ) by 99.993%, while treatment at 400°C reduced it to just 2.3 ng-TEQ/kg. hawaii.gov

| Treatment Temperature (°C) | Initial Dioxin Concentration (ng-TEQ/kg) | Post-Treatment Dioxin Concentration (ng-TEQ/kg) | Treatment Efficiency (%) | Source |

|---|---|---|---|---|

| 325 | 1,043,000 | 75 | 99.993 | hawaii.gov |

| 400 | 1,043,000 | 2.3 | >99.999 | hawaii.gov |

Activated Carbon Adsorption for Water and Sediment

Activated carbon (AC) has emerged as a highly effective in-situ remediation strategy for TCDD-contaminated soils and sediments. nih.govresearchgate.net This technology functions by sequestering TCDD molecules onto the porous surface of the carbon, a process driven by physical adsorption. epa.gov This binding significantly reduces the mobility and bioavailability of TCDD in the environment, thereby limiting its uptake by aquatic organisms and its transfer through the food chain. nih.govnih.govdiva-portal.org

Studies have shown that amending contaminated sediments with activated carbon can predictably lower TCDD concentrations in the water and reduce bioaccumulation in organisms. nih.gov Laboratory experiments have demonstrated that a 1-5% amendment of AC to sediments can result in a 70-99% reduction in aqueous phase dioxin concentrations. nih.gov The effectiveness of AC is linked to its high surface area and porous structure, which are ideal for adsorbing nonpolar aromatic compounds like TCDD. nih.gov Research has provided direct evidence that AC can sequester TCDD in a form that eliminates its bioavailability to mammals. nih.govnih.gov

| Contaminated Medium | AC Amendment Level | Reported Reduction Efficiency | Source |

|---|---|---|---|

| Sediment (Aqueous Phase Dioxins) | 1-5% | 70-99% | nih.gov |

| Contaminated Sediments (PCB Bioaccumulation) | 4.0% (ACC-G) | 54.04% | nih.govacs.org |

| Contaminated Sediments (PCB Bioaccumulation) | 7.5% (ACC-G) | 79.04% - 89% | nih.govacs.org |

Chemical Oxidation and Advanced Oxidation Processes (AOPs)

Chemical oxidation and Advanced Oxidation Processes (AOPs) are treatment methods that use powerful oxidizing agents to degrade organic pollutants like TCDD. anl.govfrontiersin.org AOPs are characterized by the generation of highly reactive hydroxyl radicals (•OH), which can non-selectively attack and break down complex organic molecules. nih.govnih.gov These processes can be applied to contaminated water and, in some cases, soils and sludges.

Common AOPs include processes like UV/hydrogen peroxide (H₂O₂), UV/ozone (O₃), and Fenton-based oxidation, which involves hydrogen peroxide and ferrous ions. anl.govmdpi.come3s-conferences.org These technologies have been shown to be effective in destroying TCDD in polluted waters. nih.gov For example, photocatalytic degradation using a silver-titanium doped zeolite catalyst under UV irradiation at 302 nm achieved 98-99% degradation of TCDD in a solution after five hours. mdpi.com While highly effective, it is crucial to carefully select the operating conditions for AOPs to ensure complete destruction of TCDD and to avoid the formation of other toxic by-products. nih.gov

Nanoscale Materials for Remediation

Nanoremediation involves the use of nanoscale materials to treat contaminated sites. nih.gov For TCDD and other chlorinated compounds, nanoscale zero-valent iron (nZVI) is a promising material. researchgate.netrsc.org Due to their small particle size and high surface area, nanoparticles like nZVI are highly reactive and can serve as effective reductants for dehalogenation reactions. rsc.org

When nZVI is applied to contaminated soil or water, it can chemically reduce chlorinated compounds like TCDD by replacing chlorine atoms with hydrogen atoms, a process known as reductive dechlorination. This process transforms the toxic TCDD into less chlorinated and less toxic compounds. rsc.org Studies have shown that nZVI can be effective for treating a range of contaminants. youtube.com For instance, the application of nZVI to soil contaminated with pentachlorophenol (B1679276) (PCP), a related chlorinated organic compound, resulted in a soil PCP removal rate of 83.9-89.0%. nih.gov While research is ongoing, the unique properties of nanomaterials offer a potentially powerful tool for the remediation of TCDD. nih.gov

Biological Remediation (Bioremediation) Approaches

Bioremediation utilizes the metabolic capabilities of microorganisms to degrade or transform contaminants into less harmful substances. nih.gov It is considered an environmentally friendly and often cost-effective alternative to physical and chemical methods. frontiersin.org For persistent compounds like TCDD, bioremediation strategies often focus on enhancing the activity of specific microorganisms.

Bioaugmentation with Microorganisms

Bioaugmentation is a specific bioremediation approach that involves introducing specialized, pre-grown microbial strains or consortia into a contaminated environment to supplement the indigenous microbial population and enhance the degradation of target pollutants. nih.gov This is particularly useful when the native microorganisms are not capable of degrading the contaminant efficiently.

Several bacterial and fungal species have been identified with the ability to degrade TCDD. For example, a fungal strain identified as Penicillium sp. QI-1 was able to degrade 87.9% of TCDD (at an initial concentration of 1 µg/mL) within six days under optimal laboratory conditions. nih.gov The half-life for this degradation process was calculated to be 5.21 days. nih.gov Similarly, microbial consortia enriched from contaminated soils have demonstrated high degradation efficiency. In one study, a bacterial community degraded about 95% of TCDD within 60 days when dimethyl sulfoxide (B87167) (DMSO) was the sole carbon source. frontiersin.orgresearchgate.net Genera such as Sphingomonas and Pseudomonas are often implicated in the degradation of dioxin-like compounds. frontiersin.orgnih.gov These microorganisms can break down the TCDD structure through various metabolic pathways, making bioaugmentation a promising strategy for the management of TCDD-contaminated sites. nih.govnih.govresearchgate.net

| Microorganism/Consortium | Degradation Efficiency | Timeframe | Source |

|---|---|---|---|

| Penicillium sp. QI-1 | 87.9% | 6 days | nih.gov |

| Bacterial Community with DMSO | ~95% | 60 days | frontiersin.orgresearchgate.net |

| Bacterial Community with 1mM Vanillin (B372448) | 73% | 60 days | nih.gov |

| Anaerobic Activated Sludge | up to 86% | 90 days | nih.gov |

Microbial Activity in Contaminated Soils

Microbial degradation is a key process in the natural attenuation and bioremediation of soils contaminated with this compound (TCDD). nih.gov Microorganisms can utilize dioxins as a source of carbon and energy, leading to their breakdown. nih.gov Both anaerobic and aerobic microbial metabolism are major mechanisms for dioxin degradation. nih.gov

Several studies have identified specific microbial strains capable of degrading TCDD. For instance, two bacteria, Nocardiopsis spp. and Bacillus megaterium, isolated from farm soil, demonstrated the ability to metabolize TCDD. oup.com The effectiveness of this metabolism was found to be dependent on the solvent used, with ethyl acetate (B1210297) yielding the best results. oup.com Another study isolated a fungal strain, identified as Penicillium sp. QI-1, from activated sludge, which was capable of degrading 2,3,7,8-TCDD. nih.gov Under optimal conditions of 31°C and a pH of 7.4, this strain achieved an 87.9% degradation of TCDD within six days. nih.gov The degradation process followed first-order kinetics with a half-life of 5.21 days. nih.gov

Research on microbial communities from a dioxin-contaminated site in Vietnam revealed that certain bacterial genera play a significant role in TCDD biodegradation. nih.govfrontiersin.org In cultures where dimethyl sulfoxide (DMSO) was the sole carbon and energy source, approximately 95% of the 2,3,7,8-TCDD was degraded within 60 days. nih.govfrontiersin.org The addition of vanillin at a concentration of 1 mM resulted in 73% degradation over 60 days, while a higher concentration of 5 mM slowed the degradation rate to 36% over the same period. nih.govfrontiersin.org This suggests that the presence and concentration of other carbon sources can influence the rate of TCDD biodegradation. nih.govfrontiersin.org The study identified an increased relative abundance of bacteria from the genera Bordetella, Sphingomonas, Proteiniphilum, and Rhizobium correlating with increased TCDD degradation. nih.gov

An integrated approach combining chemical and biological methods has also been explored. One study demonstrated the complete dechlorination of 2,3,7,8-TCDD to dibenzo-p-dioxin (B167043) (DD) using palladized iron nanoparticles under anoxic conditions. nih.gov The resulting DD was then successfully degraded by the dioxin-degrading microorganism Sphingomonas wittichii RW1 under aerobic conditions. nih.gov

Table 1: Microbial Degradation of this compound

| Microorganism/Community | Conditions | Degradation Rate | Time Frame |

|---|---|---|---|

| Penicillium sp. QI-1 nih.gov | Optimal: 31°C, pH 7.4 | 87.9% | 6 days |

| Bacterial community with DMSO nih.govfrontiersin.org | Dimethyl sulfoxide (DMSO) as sole carbon source | ~95% | 60 days |

| Bacterial community with 1 mM vanillin nih.govfrontiersin.org | 1 mM vanillin as additional carbon source | 73% | 60 days |

Containment and In-Situ Management

In-situ management strategies aim to treat contaminants within the soil or sediment, avoiding the need for excavation and disposal. These methods are often more cost-effective and less disruptive than ex-situ techniques.

Sediment Amendment with Carbonaceous Sorbents

Amending contaminated sediments with carbonaceous sorbents is a remediation strategy designed to reduce the bioavailability of hydrophobic organic contaminants like this compound (TCDD). nih.gov These materials, which include activated carbon (AC) and biochar, have a high affinity for such contaminants, effectively sequestering them and reducing their mobility and uptake by organisms. nih.gov

The effectiveness of this approach can be influenced by the aging of the contamination. For instance, in a study on marine sediment with aged DDT contamination, the addition of carbonaceous sorbents did not consistently lead to reduced bioaccumulation. nih.gov This was attributed to the low availability of the contaminants due to their prolonged contact with the sediment. nih.gov However, amendments with biochar or powdered activated carbon (PAC) did significantly decrease the freely dissolved concentrations of some DDT compounds after 6 or 12 months. nih.gov

Activated carbon has been used in the remediation of dioxin-contaminated sediments. nih.gov For example, remediation efforts in Grenlandsfjorden using AC were effective in sequestering dioxins and furans for up to a decade after treatment. nih.gov Thin-layer capping with active sorbents is a technique that involves applying a relatively small amount of these materials to the sediment surface to increase contaminant sequestration. nih.gov

Fracturing for Enhanced Remediation

Hydraulic and pneumatic fracturing are technologies used to enhance the delivery of in-situ remediation amendments in low-permeability formations like clay and silt. dtu.dk These techniques create subsurface fractures, increasing the contact area between the remediation agents and the contaminants. thedriller.com

Hydraulic fracturing involves injecting high-pressure water or a polymer gel into a borehole to create fractures. thedriller.com Proppants, such as sand or ceramic beads, are often mixed with the fracturing fluid to keep the fractures open. thedriller.com This method has been applied in various hydrogeologic zones, including the vadose and saturated zones, and is effective in cohesive soils and bedrock. thedriller.com Remedial supplements can be injected along with the fracturing fluid to target specific contaminants. thedriller.com

Pneumatic fracturing uses high-pressure air to create fractures. Studies have shown that induced pneumatic fractures are initially horizontal but can be diverted by natural vertical fractures in the sediment. dtu.dk The spacing of fractures is a critical factor for effective remediation. dtu.dk While these fracturing technologies have been used commercially for 15-20 years to enhance remediation, documentation of their effectiveness at depths greater than 5 meters is limited. dtu.dk The success of fracturing is dependent on site-specific geological and geotechnical conditions. dtu.dk

Site Characterization and Monitoring for Remediation Effectiveness

Thorough site characterization is a critical first step in developing an effective remediation strategy for this compound (TCDD) contamination. itrcweb.org It involves understanding the nature and extent of the contamination, as well as the geological and hydrogeological properties of the site. itrcweb.orgclu-in.org This information is used to develop a conceptual site model (CSM), which guides the selection of appropriate remediation technologies. itrcweb.org

The fate and transport of dioxins are heavily influenced by the release mechanism and the duration of their contact with soil or sediment. clu-in.org Once deposited, dioxins bind tightly to the organic carbon in the soil or sediment matrix. clu-in.org Therefore, environmental investigations should focus on potential direct-contact pathways for human and ecological receptors, as dioxins are generally not soluble enough to pose a significant threat to groundwater through leaching. clu-in.org

Monitoring is essential to evaluate the effectiveness of the chosen remediation strategy. frtr.gov For natural attenuation, monitoring helps to determine if the process is occurring at a sufficient rate to be protective of human health and the environment. frtr.gov For active remediation technologies, monitoring tracks the reduction in contaminant concentrations and helps to optimize the process.

Various analytical methods are used to measure TCDD concentrations in environmental samples. These methods must be sensitive enough to detect the low concentrations at which TCDD can pose a risk. clu-in.org In some cases, site-specific bioavailability studies may be conducted to assess the fraction of TCDD in soil or sediment that is available for uptake by organisms. clu-in.org

The Triad approach, which involves systematic planning, dynamic work strategies, and real-time measurement technologies, can be a valuable framework for site characterization and monitoring. frtr.gov This approach helps to ensure that data collection is focused on the most critical information needed for decision-making. frtr.gov

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | TCDD |

| Dibenzo-p-dioxin | DD |

| Dimethyl sulfoxide | DMSO |

| Dichlorodiphenyltrichloroethane | DDT |

| Polychlorinated biphenyls | PCBs |

| Polychlorinated dibenzo-p-dioxins | PCDDs |

| Polychlorinated dibenzofurans | PCDFs |

| Polycyclic aromatic hydrocarbons | PAHs |

| 2,4-Dichlorophenoxyacetic acid | 2,4-D |

Environmental Regulatory Frameworks and Policy Relevant to 1,3,7,8 Tetrachlorodibenzo P Dioxin

International Agreements and Initiatives

A cornerstone of international efforts to control persistent organic pollutants (POPs), including TCDD, is the Stockholm Convention on Persistent Organic Pollutants . europa.eu This global treaty, which entered into force in 2004, aims to eliminate or restrict the production and use of POPs. europa.eu TCDD is listed in Annex C of the convention as an unintentionally produced POP, which requires parties to take measures to reduce its release with the goal of continuing minimization and, where feasible, ultimate elimination. wustl.edu The convention mandates the development of national action plans and the application of "Best Available Techniques" (BAT) to control releases from anthropogenic sources. nih.gov

The United Nations Environment Programme (UNEP) plays a crucial role in supporting these efforts. In 1995, the UNEP Governing Council called for global action on POPs, which it defined as "chemical substances that persist in the environment, bio-accumulate through the food web, and pose a risk of causing adverse effects to human health and the environment". europa.eu UNEP has also developed a "Dioxin Toolkit" to assist countries in identifying and quantifying releases of dioxins and other unintentional POPs, which is essential for creating release inventories and prioritizing source reduction strategies. cdc.govepa.gov

Another significant international effort is the United Nations Economic Commission for Europe (UNECE) Convention on Long-Range Transboundary Air Pollution and its Protocol on POPs. The United States has signed this regional protocol, which addresses the Stockholm Convention POPs and other chemicals, further demonstrating a commitment to reducing POPs on a broader scale. epa.gov

National and Regional Regulatory Approaches

National and regional governments have implemented a variety of regulatory strategies to control TCDD emissions and manage existing contamination. These approaches often involve integrated permitting, stringent emission controls, and the establishment of cleanup levels for soil and water.

In the European Union , the Industrial Emissions Directive (IED) is a key piece of legislation for controlling industrial pollution, including dioxin emissions. epa.govnih.gov The IED takes an integrated approach, requiring industrial installations to have permits that set emission limit values based on the application of Best Available Techniques (BAT) . nih.govepa.gov BAT Reference Documents (BREFs) are developed for various industrial sectors, providing guidance on the most effective techniques to prevent or minimize emissions. nih.gov For waste incineration, a significant source of dioxins, the BREF outlines specific BAT to control the formation and release of these compounds. federalregister.gov A recent revamp of the IED has strengthened dioxin monitoring requirements for incinerators, mandating monitoring during all operating conditions, including start-up and shut-down phases, which are critical for dioxin formation. epa.govepa.gov

In the United States , the Clean Air Act (CAA) lists TCDD as a hazardous air pollutant, and the Environmental Protection Agency (EPA) has established National Emission Standards for Hazardous Air Pollutants (NESHAPs) for various industrial sources that have the potential to emit dioxins. alaska.govbundesumweltministerium.de These standards are also based on the use of maximum achievable control technology (MACT), which is analogous to the EU's BAT. The EPA has also developed regulations under the CAA to limit dioxin emissions from different types of waste combustion and incineration units. bundesumweltministerium.de

The following table provides an overview of key industrial activities and associated BAT for dioxin emission control:

| Industrial Activity | Best Available Techniques (BAT) for Dioxin Control |

| Waste Incineration | Combustion control (e.g., maintaining high temperatures and sufficient residence time), rapid flue gas cooling, use of activated carbon injection, and fabric filters. federalregister.govhawaii.gov |

| Large Combustion Plants | Fuel selection and preparation, combustion optimization, and use of flue gas cleaning systems. clu-in.org |

| Chemical Manufacturing | Process optimization to prevent the formation of dioxins as byproducts, and end-of-pipe treatment of waste streams. epa.govhawaii.gov |

| Metallurgical Industry | Control of input materials, process temperature management, and advanced flue gas cleaning technologies. |

The contamination of soil with TCDD is a significant concern due to its persistence and potential for human exposure. Regulatory agencies have established soil cleanup levels to guide remediation efforts at contaminated sites. These levels can vary based on land use (residential vs. industrial) and the specific risk assessment methodologies employed by different jurisdictions.

In the United States , the EPA has historically used 1 part per billion (ppb) as a preliminary remediation goal (PRG) for dioxin in residential soils and a range of 5 to 20 ppb for commercial/industrial soils at Superfund and RCRA corrective action sites. aws.state.ak.us However, the EPA has also moved towards using Regional Screening Levels (RSLs), which are risk-based concentrations derived from standardized exposure assumptions and toxicity data. researchgate.netfoodtimes.eu These RSLs can be used to screen sites for potential human health risks and to help set cleanup goals. foodtimes.eu Several states have also established their own soil cleanup levels for dioxin.

The table below presents a selection of soil cleanup levels for 2,3,7,8-TCDD from various jurisdictions. It is important to note that these values can be subject to change and may be applied differently depending on site-specific conditions.

Note: ppb = parts per billion; ppt (B1677978) = parts per trillion; ng/kg = nanograms per kilogram; mg/kg = milligrams per kilogram; TEQ = Toxic Equivalency. Values are subject to specific regulatory contexts and may have been updated. clu-in.orgaws.state.ak.usresearchgate.nettexas.goveuropa.euewg.orgnih.gov

Protective Concentration Levels (PCLs) are another risk-based approach used to determine cleanup levels for contaminated media. In Texas, the Texas Risk Reduction Program (TRRP) uses a tiered approach to establish PCLs for various chemicals, including TCDD. nih.govepa.gov This system allows for the use of default Tier 1 PCLs or the calculation of site-specific Tier 2 or Tier 3 PCLs based on more detailed site information. nih.govepa.gov Initially, the TRRP had specified critical soil PCLs for dioxins, but these have been replaced with a requirement to calculate PCLs for 2,3,7,8-TCDD using the same methods as for other chemicals of concern. nih.gov

To protect aquatic life and human health from exposure to TCDD through water, regulatory bodies have established water quality criteria. These criteria are typically set at very low concentrations due to the high toxicity and bioaccumulative nature of the compound.

The U.S. EPA , under the Clean Water Act , has developed ambient water quality criteria for TCDD. nih.govalaska.govbundesumweltministerium.de These criteria are non-enforceable scientific assessments of ecological effects, which states can then adopt as part of their enforceable water quality standards. nih.gov The EPA's criteria document for TCDD indicates that for the protection of human health from potential carcinogenic effects, the ambient water concentration should be zero, based on the non-threshold assumption for carcinogens. bundesumweltministerium.de However, recognizing that zero may not be attainable, the EPA provides risk-based concentrations. The Safe Drinking Water Act also sets a Maximum Contaminant Level (MCL) for dioxin in drinking water. alaska.gov

The European Union also addresses water quality through the Water Framework Directive . europa.eu This directive requires the identification of priority substances that pose a significant risk to or via the aquatic environment and the setting of Environmental Quality Standards (EQSs) for these substances in water, sediment, and/or biota. europa.eu The Scientific Committee on Health, Environmental and Emerging Risks (SCHEER) reviews and provides opinions on the draft EQSs for these priority substances, including dioxins. osti.gov

The following table summarizes some of the water quality criteria for 2,3,7,8-TCDD.

Note: mg/L = milligrams per liter; µg/L = micrograms per liter; ppt = parts per trillion; pg/L = picograms per liter. Values are subject to specific regulatory contexts and may have been updated. epa.govalaska.govbundesumweltministerium.deosti.gov

Risk Management Policies (Environmental Focus)

Risk management policies for TCDD are centered on reducing environmental exposure and mitigating the potential for ecological harm. These policies are heavily reliant on robust scientific frameworks for assessing risk.

Ecological Risk Assessment (ERA) is a process used to evaluate the likelihood that adverse ecological effects may occur or are occurring as a result of exposure to one or more stressors. For dioxin-like compounds, the U.S. EPA has developed a Framework for Application of the Toxicity Equivalence Methodology for Polychlorinated Dioxins, Furans, and Biphenyls in Ecological Risk Assessment . epa.govepa.gov This framework provides a scientifically justifiable method for assessing the combined risk from complex mixtures of these compounds. epa.gov

The core of this methodology is the use of Toxicity Equivalence Factors (TEFs) . TEFs express the toxicity of individual dioxin-like compounds relative to the toxicity of 2,3,7,8-TCDD, which is the most potent congener and is assigned a TEF of 1.0. The concentration of each compound in a mixture is multiplied by its TEF to calculate its Toxic Equivalence (TEQ). The total TEQ of the mixture is the sum of the individual TEQs and represents the equivalent toxicity of TCDD. This approach allows risk assessors to evaluate the cumulative risk of a mixture of dioxin-like compounds.

The ERA framework for dioxins generally follows the EPA's Guidelines for Ecological Risk Assessment and includes the following key components: epa.govepa.gov

Problem Formulation: Defining the scope of the assessment, including the stressors (dioxin-like compounds), the ecological entities to be protected (e.g., fish, birds, mammals), and the endpoints to be measured (e.g., survival, growth, reproduction).

Analysis Phase:

Exposure Assessment: Characterizing the sources, fate, and transport of dioxins in the environment and estimating the exposure of ecological receptors. This involves analyzing concentrations in various media like soil, sediment, water, and biota.

Effects Assessment: Evaluating the toxicological effects of dioxins on the selected ecological receptors. This relies on dose-response data from laboratory and field studies.

Risk Characterization: Integrating the exposure and effects assessments to estimate the likelihood of adverse ecological effects. This step often involves comparing estimated exposure levels to established toxicity reference values.